4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol
Overview
Description
4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol is an organic compound with a unique structure that includes a cyanophenyl group attached to a butyne moiety
Preparation Methods
The synthesis of 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an amine.
Scientific Research Applications
4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The cyanophenyl group can interact with nucleophiles, while the butyne moiety can undergo addition reactions with electrophiles. These interactions enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol can be compared with other similar compounds, such as:
4-(4-Cyanophenyl)-2-butyne-1-ol: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and applications.
4-(4-Cyanophenyl)-2-methyl-3-butyn-2-one: This compound has a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
4-(4-Cyanophenyl)-2-methyl-3-butyn-2-amine: This compound has an amine group, which can participate in different types of chemical reactions compared to the hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVANBECCZHGWDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384909 | |
Record name | 4-(4-cyanophenyl)-2-methyl-3-butyne-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-20-8 | |
Record name | 4-(4-cyanophenyl)-2-methyl-3-butyne-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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